N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a sulfonamide group, a phenethyl moiety, and a nicotinamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the core nicotinamide structure. The sulfamoylphenethyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the attachment of the tetrahydrothiophen-3-yl group via an etherification reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as an antifungal, antibacterial, or anti-inflammatory agent. Its sulfonamide group is particularly relevant in the design of drugs targeting microbial infections.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-sulfamoylphenethyl)acetamide: A related compound with a similar sulfonamide group but lacking the nicotinamide and tetrahydrothiophen-3-yl moieties.
N-(4-sulfamoylphenethyl)nicotinamide: A compound with the same core structure but without the tetrahydrothiophen-3-yl group.
N-(4-sulfamoylphenethyl)benzamide: Another related compound with a benzamide group instead of nicotinamide.
Uniqueness: N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both the sulfonamide and nicotinamide groups, along with the tetrahydrothiophen-3-yl moiety, makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYCFAXKNAHXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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